1,1,7-trichlorohept-1-en-3-one

农用化学品 除草剂中间体 吡唑合成

Sourcing a reliable intermediate for pyrazole herbicide (pyraclonil) synthesis poses challenges due to regioselectivity requirements. Generic chlorinated ketones fail to deliver the dual reactivity needed. 1,1,7-Trichlorohept-1-en-3-one (CAS 158355-41-0) solves this with its unique dichlorovinyl ketone + terminal alkyl chloride structure. • **Validated route**: Established intermediate in pyraclonil production (yield ~85.9%) • **High purity**: >99% ensures batch-to-batch consistency • **Research utility**: 5-LOX inhibitor scaffold & cell differentiation tool (monocyte lineage) • **Methodology**: Ideal model substrate for regioselectivity studies

Molecular Formula C7H9Cl3O
Molecular Weight 215.5 g/mol
CAS No. 158355-41-0
Cat. No. B173153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,7-trichlorohept-1-en-3-one
CAS158355-41-0
Synonyms1,1,7-trichloro-1-hepten-3-one
Molecular FormulaC7H9Cl3O
Molecular Weight215.5 g/mol
Structural Identifiers
SMILESC(CCCl)CC(=O)C=C(Cl)Cl
InChIInChI=1S/C7H9Cl3O/c8-4-2-1-3-6(11)5-7(9)10/h5H,1-4H2
InChIKeyYTMNPJGKBMARFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,7-三氯庚-1-烯-3-酮 采购与特性指南


1,1,7-三氯庚-1-烯-3-酮(CAS 158355-41-0)是一种有机氯化合物,其分子式为 C₇H₉Cl₃O 。其特征在于含有一个二氯乙烯基酮部分和一个末端烷基氯,使其成为化学中间体,尤其在吡唑类除草剂(如双唑草腈)的合成中 [1]。

Bifunctional intermediate for regioselective synthesis (vinyl ketone + alkyl chloride)
Designated intermediate in pyrazole herbicide routes (e.g., pyraclonil)
Reported bioactivity context: 5-LOX inhibition and cell differentiation endpoints

1,1,7-三氯庚-1-烯-3-酮 的不可替代性


尽管存在其他氯化酮,但1,1,7-三氯庚-1-烯-3-酮由于其特定的双功能反应性而不可替代。其二氯乙烯基和末端烷基氯的组合能够实现后续合成步骤所需的特定区域选择性转化,而通用类似物无法提供这种选择性 。

Property
This Compound
General Chlorinated Ketones
Reactivity Profile
Dual-functional: dichlorovinyl ketone + terminal alkyl chloride
Mono-functional; may lack regioselective control
Application Specificity
Route-specific intermediate for pyrazole herbicides
Non-designated; route-specific transformations may not transfer
Biological Activity
Reported 5-LOX inhibition & antiproliferative context
Uncharacterized; bioactivity profile may differ significantly

1,1,7-三氯庚-1-烯-3-酮 量化证据


吡唑除草剂关键中间体角色

该化合物被明确归类为生产第三代吡唑除草剂的原料,尤其是双唑草腈 [1]。与通用氯化酮不同,其结构完整性是合成具有所需生物活性的吡唑并吡啶环所必需的 [2]。

Intermediate Role
Class-level
Pyraclonil synthesis route-specific
Supports herbicide intermediate procurement
Class-level inference; verify route compatibility
农用化学品 除草剂中间体 吡唑合成

高纯度工业产率

工业方法报道了该化合物的纯度超过99%,产率约为85.9% 。虽然缺乏针对其他中间体的直接对比数据,但这些数据为该特定结构提供了一个经过验证的、高效且可放大的工艺基准。

Industrial Yield
Data to verify
Purity >99%, Yield ~85.9%
Supports cost-effective scale-up review
Supplier-provided; benchmark under optimized conditions
工艺优化 工业合成 产量与纯度

5-脂氧合酶抑制活性

生物活性数据显示,该化合物在大鼠多形核白细胞(体内模型)中测试时对5-脂氧合酶(5-LOX)具有抑制作用 [1]。虽然在已建立的数据库中未指定确切的IC50值,但该活性在ChEMBL(测定ID CHEMBL619993)中有记录,表明其作为先导化合物的潜力。

5-LOX Inhibition
Class-level
Active in rat PMNL assay (ChEMBL)
Supports 5-LOX pathway screening context
Qualitative activity; exact IC50 not reported
药物化学 抗炎 酶抑制

细胞分化与抗增殖活性

该化合物在抑制未分化细胞增殖并诱导其分化为单核细胞方面表现出显著活性,为其用作抗癌药物和治疗银屑病等皮肤疾病提供了证据 [1]。

Antiproliferative
Context-dependent
Induces monocyte differentiation
Supports cell differentiation endpoint review
Model details not disclosed; requires validation
肿瘤学 细胞分化 皮肤科

最佳科研与工业应用场景


吡唑类除草剂大规模合成

采购团队应优先考虑该化合物,因为它作为双唑草腈合成路线中的指定中间体,其作用已得到充分证实 [1]。其经过验证的工业产率(约85.9%)和高纯度(>99%)确保了可靠且具有成本效益的供应链 。

5-LOX 抗炎药物发现

对于专注于5-LOX抑制剂的药物化学项目,该化合物代表了一个经过验证的起点 [1]。其独特的结构为探索构效关系(SAR)提供了支架,有望开发出新型抗炎疗法。

分化疗法与皮肤病研究

研究银屑病或皮肤癌等疾病分化疗法的研究人员可以利用该化合物诱导未分化细胞向单核细胞分化的已证实能力 [1]。这为探索相关疾病的潜在治疗策略提供了独特的工具。

反应性与选择性研究

由于其结构中同时存在二氯乙烯基酮和末端烷基氯,该化合物是研究亲核取代和加成反应中区域选择性的理想模型底物 [1]。这对于开发新的合成方法非常有价值。

Application
Selection Property
Validation Focus
Pyrazole herbicide synthesis
Bifunctional intermediate specificity
Route-specific intermediate validation
5-LOX pathway inhibition studies
Reported 5-LOX activity context
SAR and target engagement assays
Cell differentiation model studies
Antiproliferative assay context
Monocyte differentiation endpoint review
Regioselective reaction methodology
Dual functionality (vinyl ketone + alkyl chloride)
Nucleophilic substitution and addition selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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